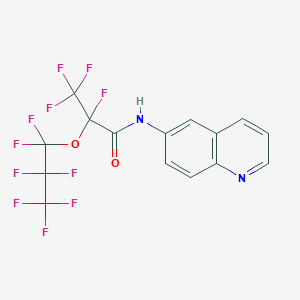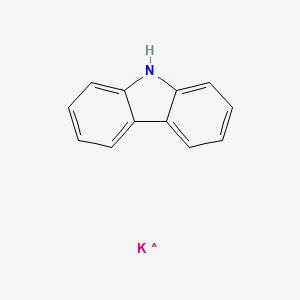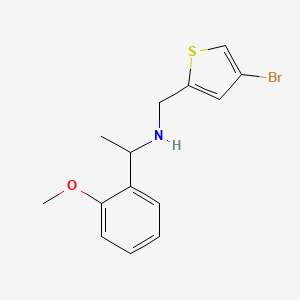
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the thiophene ring in the structure of this compound contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with phenylacetic acid in the presence of a suitable catalyst to form the intermediate compound, which is then reacted with methoxyacetyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide has several scientific research applications. In medicinal chemistry, it is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, this compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The unique structural features of this compound, such as the presence of the methoxy group and the phenyl(thiophen-2-yl)methyl moiety, contribute to its distinct chemical and biological properties.
Similar Compounds
- Suprofen
- Articaine
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Propiedades
Fórmula molecular |
C14H15NO2S |
|---|---|
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
2-methoxy-N-[phenyl(thiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C14H15NO2S/c1-17-10-13(16)15-14(12-8-5-9-18-12)11-6-3-2-4-7-11/h2-9,14H,10H2,1H3,(H,15,16) |
Clave InChI |
BDWDIDHRQAEVHK-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NC(C1=CC=CC=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)




![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)


![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)



![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)

